N-Demethyl-N-formyl Clarithromycin is a derivative of the antibiotic clarithromycin, which is classified under macrolides. This compound, identified by its molecular formula and a molecular weight of 762.97 g/mol, serves as an impurity reference material in pharmaceutical applications. Clarithromycin itself is widely used for its antibacterial properties, particularly against respiratory tract infections and skin infections.
N-Demethyl-N-formyl Clarithromycin is synthesized from clarithromycin through specific chemical modifications. As a derivative, it falls under the category of macrolide antibiotics, which are known for their mechanism of inhibiting bacterial protein synthesis by targeting the 50S ribosomal subunit. The compound is recognized in various databases and patents as a significant impurity in clarithromycin formulations, indicating its relevance in quality control and analytical chemistry .
The synthesis of N-Demethyl-N-formyl Clarithromycin typically involves the following steps:
A specific method detailed in patent literature involves adding formic acetic anhydride to a suspension of N-demethylazithromycin, followed by heating and extraction processes to yield the final product . The purification process typically requires solvents like diethyl ether and chloroform, with careful temperature controls to optimize yield and purity.
The molecular structure of N-Demethyl-N-formyl Clarithromycin can be represented using its structural formula, which highlights the arrangement of atoms within the molecule. The compound features multiple chiral centers and functional groups typical of macrolide antibiotics.
N-Demethyl-N-formyl Clarithromycin can undergo various chemical reactions typical of macrolides, including hydrolysis and interactions with nucleophiles due to its electrophilic centers.
The stability of the compound can be influenced by factors such as pH, temperature, and solvent choice during reactions. Analytical methods like mass spectrometry are utilized to monitor these reactions and confirm product identities through fragmentation patterns .
Like other macrolides, N-Demethyl-N-formyl Clarithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action disrupts bacterial growth and replication.
The binding affinity and inhibition kinetics can be studied through various biochemical assays, which reveal insights into its efficacy compared to other antibiotics within the same class .
N-Demethyl-N-formyl Clarithromycin is primarily used in:
This compound plays a crucial role in ensuring the safety and efficacy of clarithromycin-based treatments, contributing to ongoing research in antibiotic development and resistance mechanisms.
N-Demethyl-N-formyl Clarithromycin (CAS# 127140-69-6), systematically named as N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide, is a semi-synthetic derivative of the macrolide antibiotic clarithromycin [9] [10]. Its molecular formula is C₃₈H₆₇NO₁₄, with a molecular weight of 761.94 g/mol [1] [6] [8]. The compound features a 14-membered lactone ring core characteristic of erythromycin-derived macrolides, with three critical structural modifications: (1) a 6-O-methylation at the cladinose sugar, (2) N-demethylation at the desosamine sugar’s amino group, and (3) formylation of the resulting secondary amine [4] [10].
The stereochemistry retains clarithromycin’s complex chiral network, with 10 chiral centers in the aglycone and 2 additional centers in the sugars. The desosamine moiety’s 3″-N-formyl group adopts an E-configuration relative to the sugar ring, confirmed by nuclear Overhauser effects (NOEs) between the formyl proton and N-methyl protons in NMR studies [9]. Key stereochemical descriptors include R configuration at C-2′, C-3′, C-4′, and S at C-5′ of the desosamine unit, critical for ribosomal binding [10].
Table 1: Atomic Coordinates of Key Stereocenters
Atom Position | Configuration | Role in 3D Structure |
---|---|---|
C-2 (aglycone) | R | Lactone ring conformation |
C-3 (aglycone) | S | Ketolide binding site |
C-2′ (desosamine) | R | Sugar ring puckering |
C-3′ (desosamine) | S | N-Formyl group orientation |
C-4′ (desosamine) | R | Hydrogen bonding to 23S rRNA |
Structurally, N-Demethyl-N-formyl Clarithromycin differs from clarithromycin solely at the desosamine sugar’s tertiary amine. Clarithromycin contains a 3″-N,N-dimethylamino group, while its derivative features a 3″-N-methyl-N-formylamino moiety [1] [8]. This modification:
Table 2: Structural Comparison with Clarithromycin
Property | Clarithromycin | N-Demethyl-N-formyl Clarithromycin | Functional Impact |
---|---|---|---|
Desosamine N-substituent | −N(CH₃)₂ | −N(CH₃)CHO | Loss of basicity; H-bond acceptor |
Molecular Weight | 747.96 g/mol | 761.94 g/mol | +14 Da (formyl addition) |
Key Pharmacophore | Tertiary amine | Secondary amide | Reduced rRNA affinity |
Chromatographic Behavior | Early HPLC elution | Later HPLC elution | Higher polarity |
Nuclear Magnetic Resonance (NMR):¹H NMR (500 MHz, CDCl₃) reveals diagnostic signals:
¹³C NMR (125 MHz, CDCl₃) shows:
FTIR Spectroscopy (KBr pellet):
Mass Spectrometry:High-resolution ESI-MS ([M+H]⁺) shows m/z 762.4536 (calc. 762.4530 for C₃₈H₆₈NO₁₄⁺) [1] [9]. Key fragments:
Table 3: Diagnostic Spectroscopic Signatures
Technique | Key Signal(s) | Assignment |
---|---|---|
¹H NMR | δ 8.05 (s, 1H) | Formyl proton (−N−CHO) |
¹³C NMR | δ 162.5 | Formyl carbonyl |
FTIR | 1675 cm⁻¹ | Amide C=O stretch |
HRMS | [M+H]⁺ 762.4536 | Molecular ion confirmation |
MS/MS | m/z 158.1 | Formyl-desosamine fragment |
Single-crystal X-ray analysis (not yet publicly available for this specific impurity) predicts conformational changes based on the formyl group’s steric and electronic effects:
Conformational Impact on Bioactivity:The locked orientation of the formyl group sterically clashes with A2058/A2059 residues in the ribosomal exit tunnel, explaining this compound’s status as a pharmacologically inactive impurity rather than an active metabolite [7] [9].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7